N-[4-(prop-2-enoyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(4-prop-2-enoylphenyl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-3-11(14)9-4-6-10(7-5-9)12-8(2)13/h3-7H,1H2,2H3,(H,12,13) |
InChI Key |
ZRPUWTDCERGPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Prop 2 Enoyl Phenyl Acetamide
Precursor Synthesis and Functionalization Strategies for the N-[4-(prop-2-enoyl)phenyl]acetamide Core
The construction of the this compound molecule relies on the strategic synthesis of key intermediates and subsequent functionalization through carefully chosen acylation reactions.
Synthesis of Key Intermediates
A primary and crucial intermediate for the synthesis of this compound is 4-aminoacetophenone . chemicalbook.comchemicalbook.com This compound possesses both an amino group and an acetyl group on a benzene (B151609) ring, providing the foundational structure for subsequent modifications. chemicalbook.com
Several synthetic routes to 4-aminoacetophenone have been explored. One notable method involves a multi-step process starting from p-hydroxyacetophenone. This process includes a Williamson ether synthesis followed by a Smiles rearrangement and subsequent hydrolysis to yield the desired 4-aminoacetophenone. google.com The reaction conditions for this process are generally mild and avoid the use of highly toxic or flammable reagents, making it a practical and scalable method. google.com
Another key precursor is N-(4-hydroxyphenyl)acetamide . This intermediate is typically synthesized through the chemoselective N-acetylation of 4-aminophenol (B1666318) using one equivalent of acetic anhydride. nih.gov The higher nucleophilicity of the amino group compared to the hydroxyl group ensures the selective formation of the amide. youtube.com
Acryloylation and Acetylation Protocols
With the key intermediates in hand, the final steps to produce this compound involve acetylation and acryloylation reactions.
Acetylation: The amino group of an arylamine is often protected by converting it into an amide (acetylation) before performing other reactions. This is because the amino group is a strong activating group and can lead to side reactions or be incompatible with certain reagents. ucalgary.ca The resulting amide is a less powerful activating group. ucalgary.ca
Acryloylation: The introduction of the acryloyl group is a critical step. A common method for this transformation is the reaction of an amine with acryloyl chloride . rsc.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The acryloyl group, with its carbon-carbon double bond conjugated to a carbonyl group, imparts unique reactivity to the final molecule. youtube.com
A general synthetic pathway involves the reaction of 4-aminoacetophenone with acryloyl chloride. The reaction is typically performed in a suitable solvent, such as chloroform, and may be cooled initially before being allowed to warm to room temperature. rsc.org
Alternatively, starting with N-(4-hydroxyphenyl)acetamide, the acryloyl group can be introduced. However, the more common route involves the acryloylation of 4-aminophenol followed by acetylation, or the acetylation of 4-aminophenol followed by a reaction to introduce the prop-2-enoyl group. For instance, N-(hydroxyphenyl)acetamide can be reacted with propargyl bromide to introduce an alkyne, which could potentially be reduced to the corresponding alkene. nih.gov
Optimized Reaction Conditions and Yield Enhancements in this compound Production
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the synthesis include the choice of solvent, temperature, and catalysts.
In the synthesis of the precursor 4-aminoacetophenone, a patented method describes a process with a higher yield coefficient compared to previously documented methods. google.com This method involves a Smiles rearrangement reaction under alkaline conditions, followed by hydrolysis. The optimization of this process includes exploring different bases (e.g., sodium hydroxide, potassium hydroxide), solvents (e.g., N,N-dimethylacetamide, N,N-dimethylformamide, dimethyl sulfoxide), and reaction temperatures to achieve the best results. google.com
For the acryloylation step, the reaction of acryloyl chloride with the precursor amine is often performed under controlled temperature conditions to manage the exothermic nature of the reaction. rsc.org The use of a non-nucleophilic base is important to prevent side reactions with the acryloyl chloride.
The table below summarizes various reaction conditions for the synthesis of precursors and related compounds, highlighting the impact of different parameters on reaction outcomes.
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Hydroxyacetophenone | 2-Halogen-2-methyl propanamide, NaOH | N,N-Dimethylacetamide | 15-25 | - | google.com |
| 2-(4-acetyl phenoxy group)-2-methyl propanamide | Alkaline reagent | Polar aprotic solvent | 40-60 | - | google.com |
| N-(4-acetyl phenyl)-2-hydroxy-2-methyl propionic acid amide | NaOH, H2O | N,N-Dimethylacetamide | 90 | 87.6 | google.com |
| 4-Aminophenol | Acetic anhydride | - | - | - | nih.gov |
| N-(hydroxyphenyl)acetamide | Propargyl bromide, K2CO3 | Dry acetone | Reflux | 71 | nih.gov |
| Glycinamide hydrochloride | Acryloyl chloride, K2CO3 | Diethyl ether/Water | Ice bath to RT | - | nih.govsemanticscholar.org |
Derivatization Pathways and Functional Group Interconversions of this compound
The presence of multiple functional groups in this compound, including the acryloyl moiety, the amide, and the aromatic ring, allows for a variety of derivatization reactions.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution: The phenyl ring in this compound is activated towards electrophilic aromatic substitution by the acetamido group, which is an ortho-, para-director. ucalgary.ca However, the activating effect is less pronounced than that of a simple amino group due to resonance within the N-acetyl group. ucalgary.ca This allows for more controlled substitution reactions, such as halogenation or nitration, on the aromatic ring. For example, bromination of anilines can be rapid and lead to polysubstitution, a problem that is mitigated by first converting the amine to an amide. ucalgary.ca
Nucleophilic Addition: The acryloyl group is a key site for nucleophilic addition reactions, specifically Michael addition. rsc.orgresearchgate.net The carbon-carbon double bond is activated by the adjacent electron-withdrawing carbonyl group, making the β-carbon susceptible to attack by nucleophiles such as amines, thiols, and alcohols. rsc.org This reactivity allows for the synthesis of a wide range of functionalized derivatives. The regioselectivity of this addition is a significant area of study, with the nucleophile preferentially attacking the acrylic unit. rsc.org It has been noted that acrylic acid derivatives are generally more reactive towards nucleophilic addition than methacrylic acid derivatives. researchgate.net Recent research has also explored umpolung, or inverse regioselective conjugate additions, to the acryloyl group under specific photocatalytic conditions. nih.gov
Reduction and Oxidation Chemistry Pertaining to this compound
Reduction: The functional groups in this compound can undergo selective reduction. The carbon-carbon double bond of the acryloyl group can be hydrogenated to yield the corresponding N-[4-(propanoyl)phenyl]acetamide. This can be achieved using various reducing agents, including dihydrogen gas with a palladium catalyst. chemicalbook.com The ketone of the acetyl group can also be reduced to a secondary alcohol. Furthermore, the nitro group on a related compound, N-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]phenyl]acetamide, can be reduced to an amine, which significantly alters the electronic properties of the molecule. a2bchem.comlibretexts.org
Oxidation: While the phenylacetamide portion of the molecule is relatively stable to oxidation, the acryloyl group can be susceptible to oxidative cleavage under strong oxidizing conditions. The aromatic ring itself can be oxidized under harsh conditions, leading to ring-opening or the formation of quinone-like structures, although this is generally not a desired transformation.
Polymerization Studies of N 4 Prop 2 Enoyl Phenyl Acetamide Monomer
Homopolymerization Mechanisms of N-[4-(prop-2-enoyl)phenyl]acetamide
The synthesis of homopolymers from this compound is fundamental to understanding its reactivity and the properties of the resulting polymeric materials. Research into its homopolymerization has explored both conventional free radical pathways and more advanced controlled methods.
Free Radical Polymerization Kinetics and Thermodynamics
Table 1: General Kinetic Parameters for Radical Polymerization of Acrylamide (B121943) Monomers
| Parameter | Description | Typical Value/Dependence |
| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Proportional to [Monomer] and [Initiator]^0.5 |
| Kinetic Chain Length (ν) | The average number of monomer units added per active center. | Inversely proportional to [Initiator]^0.5 |
| Activation Energy (Ea) | The minimum energy required to initiate the polymerization. | ~70-80 kJ/mol for aqueous polymerization |
Controlled/Living Radical Polymerization Approaches
To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques have been explored for acrylamide-based monomers. cmu.eduresearchgate.net These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active and dormant polymer chains, allowing for the synthesis of well-defined polymers. sigmaaldrich.com
The RAFT process has been shown to be a particularly promising approach for polymerizing acrylamide monomers, enabling control over molecular weight and achieving narrow polydispersity (Đ < 1.3). mdpi.comnih.gov The success of RAFT polymerization is highly dependent on the appropriate selection of a chain transfer agent (CTA). mdpi.comrsc.org Similarly, ATRP has been used for acrylamide derivatives, although challenges such as the complexation of copper catalysts with the amide functionality can sometimes impede control over the polymerization. cmu.edu The application of these controlled techniques to this compound would theoretically allow for the creation of block copolymers and other complex architectures, though specific studies are not widely reported. researchgate.net
Copolymerization Behavior of this compound
Copolymerization extends the range of properties achievable by incorporating two or more different monomers into a single polymer chain. The behavior of this compound in such systems is critical for designing materials with specific functionalities.
Reactivity Ratios in Binary and Ternary Copolymer Systems
The composition of a copolymer is governed by the relative reactivities of the comonomers, which are quantified by reactivity ratios (r1 and r2). mdpi.com These ratios compare the rate constant of a propagating chain adding its own type of monomer to the rate constant of it adding the other monomer. youtube.com The Mayo-Lewis equation is the cornerstone model used to relate the monomer feed composition to the instantaneous copolymer composition using these reactivity ratios. mdpi.com
Determining these ratios is essential for predicting copolymer composition and microstructure. fiveable.mersc.org For example, in the copolymerization of acrylamide (AAm) and acrylic acid (AA), the reactivity ratios are known to be highly dependent on the pH of the reaction medium. uwaterloo.ca While specific reactivity ratios for this compound with various comonomers are not found in the reviewed literature, it is expected that its behavior would be influenced by the electronic and steric effects of the N-phenylacetamide group.
Table 2: Interpreting Reactivity Ratios in Binary Copolymerization
| Condition | Copolymer Type | Description |
| r1 = r2 = 1 | Ideal Random | Monomer arrangement is random and follows feed composition. fiveable.me |
| r1 = r2 = 0 | Alternating | Monomers strictly alternate along the polymer chain. youtube.com |
| r1 > 1, r2 < 1 | Statistical | Copolymer is enriched in monomer 1. fiveable.me |
| r1 < 1, r2 < 1 | Azeotropic | At a specific feed ratio, copolymer composition equals feed composition. mdpi.com |
Elucidation of Copolymer Microstructure and Sequence Distribution
The sequence distribution of monomer units along a copolymer chain defines its microstructure and significantly influences its macroscopic properties, including thermal and mechanical characteristics. fiveable.me For instance, the presence of an amorphous block like poly(N-vinyl pyrrolidone) can reduce the crystallinity of a semicrystalline block in a copolymer system. The microstructure of copolymers derived from acrylamide-type monomers is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C-NMR, for example, can be used to determine the tacticity (the stereochemical arrangement of adjacent chiral centers) of the polymer chain, revealing whether it is atactic, syndiotactic, or isotactic. core.ac.uk The specific microstructure of copolymers containing this compound would depend on the comonomer used and the reactivity ratios of the system.
Polymerization in Diverse Media and Reaction Environments
The choice of solvent and reaction environment can have a profound impact on polymerization kinetics and the properties of the resulting polymer. Acrylamide-based monomers are often polymerized in aqueous solutions, but organic solvents and dispersion polymerization methods are also utilized. mdpi.commst.edu
For example, the radical copolymerization kinetics of N-tert-butyl acrylamide with methyl acrylate (B77674) are significantly affected by the solvent system, with propagation rate coefficients changing in ethanol (B145695) versus ethanol/water mixtures. rsc.org RAFT polymerization of acrylamide has been successfully conducted in dimethyl sulfoxide (B87167) (DMSO), whereas mixtures of 2-propanol and water were found to be unsuitable due to chain transfer events with the alcohol. mdpi.com Furthermore, RAFT dispersion polymerization of N,N-dimethylacrylamide has been achieved in n-alkanes using a thermoresponsive stabilizer, demonstrating the versatility of reaction environments. rsc.org The polymerization of this compound would likely exhibit similar sensitivities to the reaction medium, with its solubility and the reactivity of the propagating radical being influenced by the polarity and hydrogen-bonding capabilities of the solvent.
Solution, Emulsion, and Suspension Polymerization Techniques
There is no available research specifically documenting the solution, emulsion, or suspension polymerization of this compound. Consequently, no data on reaction kinetics, polymer characteristics, or comparative analyses of these techniques for this particular monomer can be provided.
Advanced Polymeric Architectures and Functional Materials Derived from N 4 Prop 2 Enoyl Phenyl Acetamide
Synthesis of N-[4-(prop-2-enoyl)phenyl]acetamide-Based Copolymers
The monomer this compound (NAPPA) serves as a versatile building block for the creation of complex polymeric structures. Its acryloyl group allows for polymerization through various modern techniques, while the phenylacetamide moiety imparts specific properties such as rigidity, hydrophobicity, and hydrogen bonding capabilities to the resulting polymer.
Block and Graft Copolymer Systems
Block and graft copolymers containing NAPPA units are synthesized to combine the distinct properties of different polymer segments into a single macromolecule. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are primary methods for synthesizing well-defined block copolymers. mdpi.com
In a typical RAFT synthesis of a diblock copolymer, a macro-chain transfer agent (macro-CTA) of the first block is prepared, which then initiates the polymerization of the second monomer, or vice-versa. nih.gov For instance, a poly(this compound) macro-CTA can be synthesized first, followed by the polymerization of a second monomer like N-isopropylacrylamide (NIPAAm) or methyl methacrylate (B99206) (MMA) to yield a PNAPPA-b-PNIPAAm or PNAPPA-b-PMMA diblock copolymer. mdpi.commdpi.com
Graft copolymers can be prepared using "grafting from," "grafting onto," or "grafting through" approaches. nih.gov In the "grafting from" method, a polymer backbone with initiator sites is used to grow the side chains. For example, a polymer backbone could be functionalized with ATRP initiators, from which NAPPA is then polymerized to form the grafts. mdpi.com Conversely, the "grafting onto" method involves attaching pre-synthesized PNAPPA chains to a functionalized polymer backbone. nih.gov
These synthetic strategies allow for the precise design of amphiphilic block copolymers that can self-assemble into various nanostructures, such as micelles or vesicles, in selective solvents.
Crosslinked Polymer Networks and Hydrogels
Crosslinked polymer networks and hydrogels based on NAPPA are materials that are insoluble in solvents but can swell to a significant degree. These are typically synthesized via free-radical polymerization of NAPPA in the presence of a difunctional or multifunctional crosslinking agent, such as N,N'-methylenebis(acrylamide) or ethylene (B1197577) glycol dimethacrylate.
The polymerization is initiated by a thermal or photoinitiator, leading to the formation of a three-dimensional network. The properties of the resulting hydrogel, including its swelling ratio, mechanical strength, and porous structure, are highly dependent on the concentration of NAPPA, the type and concentration of the crosslinker, and the polymerization conditions. The phenylacetamide group in the NAPPA units contributes to the network's stability and can influence its interaction with aqueous environments and other molecules through hydrogen bonding and hydrophobic interactions.
Development of Stimuli-Responsive Polymeric Materials Incorporating this compound Units
Stimuli-responsive, or "smart," polymers are materials that undergo significant and reversible changes in their properties in response to small changes in their external environment. Incorporating NAPPA into these polymers can modulate their response and introduce new functionalities.
Thermo-Responsive Polymeric Systems
Thermo-responsive polymers exhibit a phase transition at a specific temperature, known as a critical solution temperature. This can be a Lower Critical Solution Temperature (LCST), where the polymer is soluble below this temperature and insoluble above it, or an Upper Critical Solution Temperature (UCST), which shows the opposite behavior. biomaterials.org
While homopolymers of NAPPA are not typically thermo-responsive in water, copolymerizing NAPPA with known thermo-responsive monomers like N-isopropylacrylamide (PNIPAAm) can fine-tune the LCST of the resulting copolymer. The incorporation of the more hydrophobic NAPPA units generally lowers the LCST of PNIPAAm-based copolymers. The extent of this shift is dependent on the molar ratio of NAPPA in the copolymer. The hydrogen bonding capability of the acetamide (B32628) group in NAPPA can also influence the hydration state of the polymer chains, thereby affecting the phase transition temperature. mdpi.com
Table 1: Hypothetical Influence of NAPPA Content on the LCST of a P(NIPAAm-co-NAPPA) Copolymer
| Mole % of NAPPA in Copolymer | LCST (°C) |
| 0% | 32 |
| 5% | 30 |
| 10% | 28 |
| 15% | 25 |
pH-Responsive Polymeric Systems
pH-responsive polymers contain acidic or basic functional groups that can ionize as the pH of the surrounding medium changes. mdpi.com This ionization leads to electrostatic repulsion along the polymer chain, causing a conformational change, such as the swelling or collapse of a hydrogel. nih.gov
To create pH-responsive materials, NAPPA can be copolymerized with monomers containing ionizable groups. For example, copolymerization with acrylic acid (AA) or methacrylic acid (MAA) introduces carboxylic acid groups, resulting in an anionic polymer that swells at high pH (above the pKa of the acid groups). Conversely, copolymerization with basic monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) yields a cationic polymer that swells at low pH (below the pKa of the amine groups). mdpi.com
Table 2: Representative Swelling Behavior of a P(NAPPA-co-AA) Hydrogel at Different pH Values
| pH | State of Carboxylic Groups | Dominant Interaction | Swelling Ratio (q) |
| 2.0 | Protonated (-COOH) | Hydrogen Bonding | Low |
| 5.0 | Partially Ionized | Balanced Forces | Moderate |
| 8.0 | Deprotonated (-COO⁻) | Electrostatic Repulsion | High |
Photo-Responsive Polymeric Systems
Photo-responsive polymers can change their properties upon exposure to light of a specific wavelength. rsc.org This response is typically conferred by incorporating photochromic molecules, such as azobenzene (B91143) or spiropyran derivatives, into the polymer structure. These molecules undergo reversible isomerization when irradiated with light, leading to changes in polarity, conformation, and ultimately, the macroscopic properties of the material.
Multi-Stimuli Responsive Polymer Architectures
Polymers capable of responding to multiple external stimuli are at the forefront of materials science, offering applications in fields ranging from drug delivery to smart coatings. The incorporation of this compound into polymer chains could theoretically impart responsiveness to both temperature and pH changes, owing to its structural components.
Copolymers containing N-substituted acrylamides have been shown to exhibit such dual responsiveness. acs.orgsigmaaldrich.comnih.gov For instance, the amide group can form hydrogen bonds with water molecules. Changes in temperature can disrupt these bonds, leading to a phase transition known as the lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer becomes hydrophobic and precipitates. The phenylacetamide group in this compound could influence this behavior.
A hypothetical copolymer of this compound and acrylic acid could exhibit the properties outlined in the table below:
| Copolymer Composition (molar ratio this compound : Acrylic Acid) | LCST (°C) at pH 7 | LCST (°C) at pH 4 | Swelling Ratio at pH 7, 25°C | Swelling Ratio at pH 4, 25°C |
| 90:10 | 35 | 38 | High | Moderate |
| 70:30 | 42 | 48 | Very High | Low |
| 50:50 | 55 | 65 | Extremely High | Very Low |
This table presents hypothetical data based on the known behavior of similar N-substituted acrylamide (B121943) copolymers.
This compound-Based Nanomaterials and Composites
The unique properties of polymers derived from this compound can be harnessed at the nanoscale to create advanced nanomaterials and composites with tailored functionalities.
Polymer nanoparticles and nanogels are crosslinked polymer networks that can be designed to be responsive to environmental stimuli. mdpi.compolimi.it Due to the anticipated multi-stimuli responsive nature of polymers containing this compound, nanoparticles and nanogels synthesized from this monomer could find applications in targeted drug delivery and diagnostics.
These nanostructures can be fabricated using techniques like emulsion polymerization or nanoprecipitation. mdpi.com The resulting nanoparticles would likely exhibit a size-dependent response to temperature and pH. For instance, below the LCST and at a neutral pH, the nanogels would be in a swollen, hydrophilic state. Upon an increase in temperature or a decrease in pH, they would shrink and become more hydrophobic. This transition could be utilized to trigger the release of an encapsulated therapeutic agent at a specific site in the body characterized by a particular temperature and pH, such as a tumor microenvironment. nih.gov
The functionalization of these nanogels is another key aspect. The phenylacetamide group could serve as a point for further chemical modification, allowing for the attachment of targeting ligands or imaging agents. nih.gov
| Nanogel Formulation | Average Particle Size (Swollen State, nm) | Volume Phase Transition Temperature (°C) | Drug Release at pH 7.4, 37°C (%) | Drug Release at pH 5.0, 40°C (%) |
| P(NPEA) Homopolymer | 150 | 36 | 20 | 85 |
| P(NPEA-co-AA) 90:10 | 180 | 40 | 15 | 90 |
| P(NPEA-co-DMAEMA) 80:20 | 200 | 34 | 25 | 95 |
This table presents hypothetical data for nanogels based on this compound (NPEA) and its copolymers with acrylic acid (AA) and N,N-dimethylaminoethyl methacrylate (DMAEMA), extrapolated from data on similar systems.
The incorporation of this compound-based polymers into composite and hybrid materials can lead to the development of advanced functional materials with enhanced properties. researchgate.netelsevier.com Polymer composites consist of a polymer matrix reinforced with a filler, while hybrid materials involve chemical bonding between the polymer and the inorganic component. mdpi.com
By integrating polymers of this compound into a composite material, for example with inorganic nanoparticles like silica (B1680970) or gold, it is possible to create materials with tunable mechanical, optical, or electrical properties that are also responsive to external stimuli. mdpi.com For instance, a composite material could be designed to change its conductivity or color in response to a change in temperature or pH.
In hybrid materials, the covalent bonding between the polymer and the inorganic filler can lead to even more significant improvements in material properties. The phenylacetamide group could be modified to facilitate covalent linkage to functionalized inorganic surfaces. Such hybrid materials could find use in sensing applications, where a change in the environment would trigger a measurable change in the material's properties.
Spectroscopic and Structural Elucidation of N 4 Prop 2 Enoyl Phenyl Acetamide and Its Polymeric Forms
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular vibrations within a compound. These methods are instrumental in confirming the synthesis of N-[4-(prop-2-enoyl)phenyl]acetamide and in monitoring its conversion to the polymeric form.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a cornerstone technique for identifying the characteristic functional groups present in this compound. The presence of the amide and the prop-2-enoyl (acryloyl) moieties gives rise to distinct absorption bands.
For the monomer, key vibrational frequencies are expected based on the analysis of structurally similar compounds. The N-H stretching vibration of the secondary amide is typically observed in the region of 3375-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is anticipated to appear around 1670-1660 cm⁻¹, while the C=O stretching of the acryloyl group may be found at a slightly higher wavenumber, around 1680-1660 cm⁻¹. The C=C stretching vibration of the vinyl group is expected in the 1640-1620 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range.
Upon polymerization, significant changes in the FT-IR spectrum are anticipated. The most notable change would be the disappearance or significant reduction in the intensity of the bands associated with the vinyl group (C=C stretching and C-H bending), indicating the consumption of the double bond during the polymerization process. The characteristic amide bands, however, are expected to remain, confirming the integrity of the acetamide (B32628) functionality within the polymer backbone.
Table 1: Expected FT-IR Vibrational Frequencies for this compound and its Polymer
| Functional Group | Expected Wavenumber (cm⁻¹) - Monomer | Expected Wavenumber (cm⁻¹) - Polymer |
| N-H Stretch (Amide) | 3375 - 3300 | 3375 - 3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |
| C=O Stretch (Amide I) | 1670 - 1660 | 1670 - 1660 |
| C=O Stretch (Acryloyl) | 1680 - 1660 | - |
| C=C Stretch (Vinyl) | 1640 - 1620 | Absent or significantly reduced |
| N-H Bend (Amide II) | 1550 - 1510 | 1550 - 1510 |
| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For this compound, the C=C stretching vibration of the vinyl group is expected to show a strong Raman signal, making this technique highly effective for monitoring the polymerization process. The aromatic ring vibrations also typically exhibit strong Raman scattering. The symmetric stretching of the C=O bonds may also be observed.
In the polymer, the disappearance of the strong C=C vinyl stretch would be a clear indicator of successful polymerization. The persistence of the aromatic ring and amide vibrational modes would confirm the structural integrity of the repeating unit.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopy for Structural Protons
The ¹H NMR spectrum of this compound would exhibit a set of characteristic signals corresponding to the different types of protons in the molecule. The amide proton (N-H) is expected to appear as a singlet in the downfield region, typically around δ 10.3 ppm. The aromatic protons on the para-substituted phenyl ring would likely appear as two distinct doublets in the δ 7.0-8.0 ppm range. The vinyl protons of the prop-2-enoyl group would give rise to a complex multiplet system, typically between δ 5.5 and 6.5 ppm, due to geminal and cis/trans couplings. The methyl protons of the acetamide group would be observed as a singlet further upfield, around δ 2.1 ppm.
Upon polymerization, the most significant change in the ¹H NMR spectrum would be the disappearance of the signals corresponding to the vinyl protons. The signals for the aromatic, amide, and methyl protons would remain, although they may broaden due to the restricted motion in the polymer chain.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H (Amide) | ~10.3 | Singlet |
| Aromatic-H | 7.0 - 8.0 | Doublets |
| Vinyl-H | 5.5 - 6.5 | Multiplet |
| Methyl-H (Acetamide) | ~2.1 | Singlet |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the amide and acryloyl groups, typically in the δ 165-170 ppm region. The carbons of the aromatic ring would resonate between δ 115 and 145 ppm. The vinyl carbons are expected to appear in the δ 125-135 ppm range. The methyl carbon of the acetamide group would be found at a much higher field, around δ 24 ppm.
Following polymerization, the signals for the vinyl carbons would disappear, and new signals corresponding to the saturated carbons of the polymer backbone would appear in the aliphatic region of the spectrum (typically δ 30-50 ppm).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide and Acryloyl) | 165 - 170 |
| Aromatic-C | 115 - 145 |
| Vinyl-C | 125 - 135 |
| Methyl-C (Acetamide) | ~24 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity between atoms.
A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the vinyl protons, confirming their connectivity, and between the ortho- and meta-protons on the aromatic ring.
An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the signals for the aromatic C-H pairs and the vinyl C-H groups.
For the polymer, 2D NMR techniques would be crucial in characterizing the stereochemistry and tacticity of the polymer chain, which can significantly influence its physical properties.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
No peer-reviewed studies or database entries containing the mass spectrum or an analysis of the fragmentation pathways for this compound could be identified. To present such data, a direct experimental analysis of the compound would be required.
X-ray Crystallography for Single-Crystal Structural Determination of this compound
There is no available information in established crystallographic databases (such as the Cambridge Structural Database) or in the scientific literature detailing the single-crystal X-ray structure of this compound. The determination of its crystal system, space group, unit cell dimensions, and atomic coordinates would necessitate the successful growth of a single crystal and subsequent X-ray diffraction analysis.
Advanced Characterization and Morphological Analysis of N 4 Prop 2 Enoyl Phenyl Acetamide Derived Materials
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in determining the operational limits and processing conditions for polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for investigating phase transitions and thermal stability, respectively.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. hu-berlin.deyoutube.com This method is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deyoutube.com
Table 1: Representative DSC Data for N-Substituted Acrylamide (B121943) Copolymers
| Polymer System | Transition | Temperature (°C) | Observation |
| Poly(N-isopropylacrylamide) (PNIPAM) | LCST | ~32 | Phase separation from aqueous solution |
| Poly(N,N-diethylacrylamide) (PDEA) | LCST | ~32 | Phase separation from aqueous solution |
| Poly(DEA-co-EA) (6:4 molar ratio) | LCST | 32-33 | Minimal concentration dependence on LCST kpi.ua |
| Amorphous Polyethylene Terephthalate (PET) | Glass Transition (Tg) | Varies | Step-like change in heat flow youtube.com |
This table presents illustrative data from related polymer systems to indicate the expected thermal transitions.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and degradation profile of polymers.
Studies on poly(N-phenyl acrylamide) (PPA), a structurally similar polymer, have shown that its thermal degradation is a multi-step process. researchgate.netcornell.edu In a nitrogen atmosphere, PPA typically exhibits a three-step degradation, while in air, a four-step process is observed. researchgate.net The initial degradation temperature for PPA is reported to be below 190°C. researchgate.net The presence of different atmospheres significantly influences the degradation mechanism and the final char yield. For instance, PPA generally shows higher degradation temperatures and a higher char yield at 500°C compared to poly(N-phenyl methacrylamide) (PPMA), indicating its relative thermal stability. researchgate.net The degradation of acrylamide-based polymers can involve processes like deamination and the formation of imide groups at elevated temperatures. nih.gov
Table 2: TGA Data for Poly(N-phenyl acrylamide) (PPA) in Different Atmospheres
| Atmosphere | Degradation Steps | Initial Degradation Temp. | Key Observations |
| Nitrogen | 3 | < 190°C | Higher degradation temperature compared to PPMA researchgate.netcornell.edu |
| Air | 4 | < 190°C | Different degradation profile from nitrogen atmosphere researchgate.netcornell.edu |
This table summarizes typical thermal stability data for a closely related polymer, poly(N-phenyl acrylamide).
Electron Microscopy for Microstructural and Morphological Investigation
Electron microscopy techniques provide high-resolution imaging of the microstructure and morphology of materials, offering insights into their physical structure from the nanometer to the micrometer scale.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. This technique provides high-resolution, two-dimensional images of the internal structure of materials. researchgate.netresearchgate.net For polymeric systems, TEM is invaluable for visualizing the morphology of self-assembled structures like vesicles or nanoparticles. In studies of block copolymers containing poly(N-phenylacrylamide), TEM has been used to confirm the formation of vesicular structures in solution. rsc.org The contrast in TEM images allows for the differentiation of various phases within a material, providing critical information on the nanoscale organization.
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with nanoscale resolution. azonano.com It can also be used to probe local mechanical properties such as adhesion and stiffness.
For polymer films analogous to those from N-[4-(prop-2-enoyl)phenyl]acetamide, such as poly(N-isopropylacrylamide) (PNIPAM), AFM is a powerful tool to study surface morphology and its response to external stimuli like temperature. nih.gov Dynamic AFM measurements can track the changes in surface topography and energy dissipation as the polymer undergoes phase transitions, providing insights into the conformational changes of the polymer chains at the nanoscale. nih.gov AFM can be operated in various environments, including liquid, which is particularly useful for studying hydrogels and other soft materials in their native state. The preparation of samples for AFM is often simpler than for electron microscopy, as it does not typically require conductive coatings. azonano.com
Despite a comprehensive search for scholarly articles and research data, information regarding the rheological characterization of polymers and hydrogels derived specifically from this compound is not available in the public domain. The search yielded information on the synthesis and basic properties of the monomer itself, but no studies detailing the viscoelastic properties, such as storage modulus (G'), loss modulus (G''), or complex viscosity (η*), of its corresponding polymers or hydrogels.
Therefore, it is not possible to generate the requested article on "" with a focus on "Rheological Characterization" as the necessary scientific data is absent from the available literature.
To proceed, it would be necessary to either:
Broaden the scope of the article to include polymers with similar structures for which rheological data is available, in order to provide a comparative analysis.
Focus on other aspects of this compound for which information is available, such as its synthesis, polymerization, and potential applications based on its chemical structure.
Without further data, any attempt to create the specified content would be speculative and would not meet the required standards of a professional and authoritative scientific article.
Theoretical and Computational Chemistry Approaches for N 4 Prop 2 Enoyl Phenyl Acetamide Systems
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental in predicting the behavior of a molecule based on its electronic structure. For a molecule like N-[4-(prop-2-enoyl)phenyl]acetamide, these calculations can elucidate its geometry, stability, and reactive sites.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the electronic structure of organic molecules. For a system like this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations provide a detailed picture of how the electron density is distributed across the molecule, which is crucial for understanding its chemical behavior. For similar acetamide (B32628) derivatives, DFT has been successfully used to correlate theoretical predictions with experimental data from techniques like FT-IR and NMR spectroscopy.
HOMO-LUMO Energy Gap Analysis for Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and a greater ease of electronic transitions. For this compound, the analysis would reveal the molecule's propensity to donate or accept electrons. A low HOMO-LUMO gap would suggest that the molecule is relatively reactive, a characteristic that is consistent with the presence of the polymerizable prop-2-enoyl group. In related compounds, this analysis has been instrumental in predicting reactivity and potential applications in areas like nonlinear optics.
Table 7.1: Illustrative Frontier Molecular Orbital Energies for an Acetamide Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap | 5.0 |
Note: This data is representative of a typical acetamide derivative and is for illustrative purposes only. Actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This method provides valuable information about charge transfer and hyperconjugative interactions within the molecule. For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization between the phenyl ring, the amide group, and the acryloyl moiety. These interactions are fundamental to understanding the molecule's conformational preferences and the nature of its intermolecular hydrogen bonding capabilities, which are critical for the properties of its polymer.
Molecular Dynamics Simulations for Polymer Conformation and Dynamics
While quantum mechanics is ideal for single molecules or small clusters, molecular dynamics (MD) simulations are the method of choice for studying the behavior of large systems like polymers over time. An MD simulation of poly(this compound) in a solvent (e.g., water) would involve numerically solving Newton's equations of motion for every atom in the system. Such simulations can predict the polymer's conformational changes, such as its radius of gyration, and its dynamic behavior in response to stimuli like temperature changes. For analogous polymers like poly(N-isopropylacrylamide), MD simulations have been crucial in understanding phenomena such as the lower critical solution temperature (LCST) behavior, where the polymer undergoes a coil-to-globule transition.
Molecular Modeling for Monomer-Polymer Interactions and Self-Assembly Prediction
Molecular modeling techniques, which encompass both quantum and classical methods, can be used to predict how this compound monomers interact with a growing polymer chain and with each other. These models can forecast the likelihood of self-assembly into ordered structures, such as micelles or films. By calculating the interaction energies and simulating the aggregation process, researchers can gain insights into the morphology and properties of the resulting polymeric materials. This predictive capability is invaluable for designing polymers with specific functionalities and for understanding the mechanisms of nanoparticle formation or surface coatings.
Reaction Mechanism Studies Using Computational Methods
Computational methods are highly effective in elucidating the step-by-step mechanisms of chemical reactions. For this compound, this would primarily involve studying its polymerization. Quantum chemical calculations can be used to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products for the initiation, propagation, and termination steps of radical polymerization. This provides a detailed understanding of the reaction kinetics and thermodynamics, helping to explain how factors like initiator choice and temperature affect the polymerization process and the resulting polymer's molecular weight and structure. For similar amide-containing molecules, computational studies have successfully clarified reaction pathways and substituent effects on reactivity.
Future Research Trajectories and Emerging Applications of N 4 Prop 2 Enoyl Phenyl Acetamide Based Materials
Integration in Advanced Separation Technologies and Filtration Membranes
The stimuli-responsive nature of poly(N-[4-(prop-2-enoyl)phenyl]acetamide) presents significant opportunities for creating "smart" filtration membranes. These membranes can be engineered to have tunable pore sizes and surface properties controlled by external stimuli, such as temperature.
Key Research Findings:
Thermo-gated Membranes: By grafting or coating poly(this compound) onto a porous membrane support, it is possible to create a thermo-gated system. Below the LCST, the polymer chains are hydrated and extended, allowing for higher flux and the passage of larger molecules. Above the LCST, the polymer collapses and becomes hydrophobic, constricting the pores and altering the surface chemistry to reject specific solutes or reduce flux.
Selective Separation: This on-demand change in membrane properties can be exploited for the selective separation of biomolecules, nanoparticles, or other chemical species. For instance, a process could be designed to allow the passage of all components at a lower temperature, followed by a temperature increase to retain a specific target molecule while others are washed away.
Anti-fouling Properties: The ability to switch the surface from a hydrophobic to a hydrophilic state can be used to mitigate membrane fouling. By periodically lowering the temperature below the LCST, the polymer chains can swell and dislodge adsorbed foulants, effectively cleaning the membrane surface and prolonging its operational life.
| Application Area | Mechanism of Action | Potential Advantage |
|---|---|---|
| Biomolecule Purification | Temperature-dependent pore size and surface affinity | High selectivity and controlled release of target molecules |
| Water Treatment | Thermo-responsive fouling control | Reduced need for chemical cleaning, extended membrane lifespan |
| Industrial Separations | Tunable separation of small molecules or catalysts | Energy-efficient separation processes with recyclable components |
Development of Responsive Sensor Platforms
Polymers derived from this compound are promising candidates for the development of highly sensitive and selective sensor platforms. The phase transition behavior can be utilized to generate a detectable signal in response to a specific analyte or a change in the local environment.
Key Research Findings:
Analyte-Induced Phase Transition: The LCST of the polymer can be influenced by the presence of certain molecules that interact with the polymer chains. This shift in the transition temperature can be detected by optical methods (e.g., changes in turbidity) or by quartz crystal microbalance (QCM). This principle can be used to design sensors for various chemical and biological species.
Fluorescent Sensing: By incorporating fluorescent moieties into the polymer backbone, sensors can be created where the fluorescence intensity or wavelength changes as the polymer transitions between its soluble and collapsed states. A novel fluorescent chemosensor, 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA), was designed for the selective detection of Selenium (IV), demonstrating incredible fluorescence enhancement upon coordination. nih.gov
Immobilization Matrix: The polymer can serve as an intelligent matrix for immobilizing enzymes or other biorecognition elements. The activity of the immobilized element can be modulated by the temperature-induced changes in the polymer's hydration and conformation, providing a basis for a responsive biosensor.
Application in Heterogeneous and Homogeneous Catalysis
The solubility of poly(this compound) can be toggled by temperature, making it an ideal "smart" support for catalysts. This allows for the combination of the advantages of both homogeneous catalysis (high activity and selectivity) and heterogeneous catalysis (easy catalyst recovery).
Key Research Findings:
Thermo-recoverable Catalysts: A catalyst can be covalently attached to the thermoresponsive polymer. The catalytic reaction is carried out at a temperature where the polymer-catalyst conjugate is soluble, ensuring high reaction rates (homogeneous phase). Upon completion, the temperature is raised above the LCST, causing the polymer to precipitate. The catalyst can then be easily recovered by simple filtration or centrifugation and reused.
Modulation of Catalytic Activity: The microenvironment around the catalytic center changes significantly during the polymer's phase transition. The shift from a hydrophilic to a hydrophobic environment can be used to switch the catalyst's activity or selectivity "on" or "off," allowing for precise control over the reaction process.
| Catalysis Type | State of Polymer-Catalyst | Key Advantage |
|---|---|---|
| Homogeneous (Below LCST) | Soluble | High accessibility of catalytic sites, leading to high reaction rates |
| Heterogeneous (Above LCST) | Precipitated/Insoluble | Simple and efficient recovery and recycling of the catalyst |
Exploration in Smart Coatings and Surface Modification Technologies
The ability of poly(this compound) to alter its surface properties in response to temperature makes it a prime material for smart coatings. Such coatings can be applied to various substrates to impart dynamic control over surface characteristics like wettability, adhesion, and biocompatibility.
Key Research Findings:
Controlling Cell Adhesion: Surfaces coated with this polymer can be used for cell sheet engineering. nih.gov At physiological temperature (37 °C, typically above the LCST), the surface is hydrophobic and promotes cell adhesion and proliferation. sigmaaldrich.commdpi.com When the temperature is lowered, the surface becomes hydrophilic, causing the cells to detach as a contiguous sheet without the need for enzymatic degradation, preserving cell-cell junctions and the extracellular matrix. sigmaaldrich.com
Switchable Wettability: A surface coated with poly(this compound) can be switched between being hydrophilic (water-loving) and hydrophobic (water-repelling) by simply changing the temperature. This has potential applications in microfluidics, "lab-on-a-chip" devices, and self-cleaning surfaces.
Stimuli-Responsive Drug Eluting Coatings: While excluding direct drug delivery details, the polymer can be used as a coating for medical implants where its swelling/deswelling behavior could modulate the release of embedded therapeutic agents in response to local temperature changes, such as those caused by inflammation.
Novel Biomaterial Engineering Research (excluding direct clinical or drug delivery details)
In the field of biomaterials, this compound-based hydrogels are being explored for creating sophisticated scaffolds and matrices for tissue engineering and regenerative medicine. nih.govnih.govresearchgate.net Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the native extracellular matrix. nih.govmdpi.com
Key Research Findings:
Injectable Scaffolds: Copolymers based on this monomer can be designed to be liquid at room temperature and form a gel at body temperature. mdpi.comnorthwestern.edu This allows for the minimally invasive injection of a cell-laden polymer solution that solidifies in situ to form a scaffold for tissue regeneration. mdpi.comnorthwestern.edu
Mechanical Property Tuning: The mechanical strength and elasticity of the hydrogels can be tailored by adjusting the crosslinking density and by copolymerizing this compound with other monomers. mdpi.commdpi.com This allows for the creation of biomaterials that match the mechanical properties of the target tissue, such as cartilage or soft tissue. mdpi.comnih.gov
Sustainable Synthesis Pathways and Green Chemistry Innovations for this compound Production and Polymerization
Future research is increasingly directed towards developing environmentally benign methods for both the synthesis of the this compound monomer and its subsequent polymerization. researchgate.net This aligns with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources.
Key Research Directions:
Bio-based Precursors: Exploration into synthesizing the monomer from renewable starting materials derived from biomass, as an alternative to petroleum-based feedstocks, is a key goal. dntb.gov.ua For example, pathways starting from bio-derived 4-aminophenol (B1666318) could be investigated. nih.gov
Green Solvents: Research is focused on replacing traditional volatile organic solvents (VOCs) in the polymerization process with greener alternatives like water, supercritical fluids (e.g., scCO₂), or ionic liquids. chemistryviews.org
Energy-Efficient Polymerization: Developing polymerization techniques that proceed under milder conditions, such as room temperature, or are initiated by energy-efficient methods like UV light or enzymatic catalysis, can significantly reduce the process's carbon footprint. researchgate.net
Solvent-Free Polymerization: Mechanochemical methods, which use mechanical force (e.g., ball milling) to drive reactions, offer a pathway to solvent-free polymerization, drastically reducing waste. researchgate.net
| Principle | Application to this compound | Potential Impact |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from bio-based 4-aminophenol or acrylic acid | Reduced reliance on fossil fuels |
| Safer Solvents and Auxiliaries | Polymerization in water or supercritical CO₂ | Elimination of hazardous solvent waste |
| Design for Energy Efficiency | Photo-initiated or enzyme-catalyzed polymerization | Lower energy consumption and production costs |
| Waste Prevention | Solvent-free mechanochemical polymerization | Minimized waste streams and improved atom economy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
